molecular formula C16H16O2 B1595849 1,1-Bis(4-methoxyphenyl)ethylene CAS No. 4356-69-8

1,1-Bis(4-methoxyphenyl)ethylene

Cat. No. B1595849
CAS RN: 4356-69-8
M. Wt: 240.3 g/mol
InChI Key: OTWNHTGTCBAVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Bis(4-methoxyphenyl)ethylene is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1-Bis(4-methoxyphenyl)ethylene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245082. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1-Bis(4-methoxyphenyl)ethylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Bis(4-methoxyphenyl)ethylene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4356-69-8

Product Name

1,1-Bis(4-methoxyphenyl)ethylene

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

IUPAC Name

1-methoxy-4-[1-(4-methoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C16H16O2/c1-12(13-4-8-15(17-2)9-5-13)14-6-10-16(18-3)11-7-14/h4-11H,1H2,2-3H3

InChI Key

OTWNHTGTCBAVGG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)OC

Other CAS RN

4356-69-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 258 g 4,4'-dimethoxybenzophenone in 3000 ml warm toluene was added to 1600 ml 1.4M methylmagnesium bromide under nitrogen with stirring, over a one-hour period. The reaction temperature was kept below 40° C. After addition was complete, stirring was continued for one hour at 30°-40° C. and two hours at 50° C. The mixture was cooled to room temperature and poured into a stirred mixture of 400 ml acetic acid and 624 g ammonium chloride in 7200 ml deionized water. After gas evolution and exotherm had subsided, the organic (toluene) phase was separated and the aqueous phase was washed with 2×600 ml toluene. The combined toluene phases were washed with 1×2400 ml water, then placed in a flask and treated with a solution of 1470 ml deionized water and 1470 ml acetic acid at 50° C. for three hours to effect dehydration of the intermediate hydroxy compound. On cooling, the phases were separated and the toluene phase was washed with 2×1000 ml deionized water, then dried over magnesium sulfate. Filtration and removal of toluene gave a slightly wet cake which was triturated with 1400 ml diethyl ether, filtered and dried to give 222 g 1,1-di(p-methoxyphenyl)-ethene, m.p. 141°-143° C. whose structure was also confirmed by NMR.
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258 g
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1600 mL
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624 g
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400 mL
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Synthesis routes and methods II

Procedure details

An equivalent of methyl magnesium bromide/diethyl ether solution is reacted with 4,4′-dimethoxybenzophenone (24.2 g, 0.1 mol) dissolved in anhydrous diethyl ether over a 60 minute period at ambient temperature. The reaction mixture is poured onto ice and extracted with ether. The ether is removed by distillation and replaced with ethyl acetate (100 mL). The ethyl acetate solution is refluxed for one hour over anhydrous magnesium sulfate. Methylene chloride (300 mL) is added and the magnesium sulfate removed by filtration. The solvent is distilled leaving 16.9 g of the title compound as a white solid melting at 137° C. whose structure is consistent with 1nmr and mass spectrometry.
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methyl magnesium bromide diethyl ether
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24.2 g
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